4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
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Overview
Description
4-METHOXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are a class of sulfur-containing heterocycles that have significant pharmaceutical and biological activities
Preparation Methods
The synthesis of 4-METHOXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . Industrial production methods may include the use of thioamide or carbon dioxide as raw materials, promoting green chemistry principles . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzothiazole ring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-METHOXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are explored for their anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 6-methylbenzothiazole
- 4-methoxybenzothiazole These compounds share the benzothiazole core structure but differ in their substituents, which can significantly alter their biological activities and chemical properties . 4-METHOXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological and industrial applications.
Properties
Molecular Formula |
C21H18N2O3S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N2O3S2/c1-14-3-12-19-20(13-14)27-21(22-19)15-4-6-16(7-5-15)23-28(24,25)18-10-8-17(26-2)9-11-18/h3-13,23H,1-2H3 |
InChI Key |
QRSVKJNYPQYCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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